molecular formula C5H3Br2NO B1423805 2,5-Dibromopyridin-4-OL CAS No. 1033203-55-2

2,5-Dibromopyridin-4-OL

Cat. No. B1423805
M. Wt: 252.89 g/mol
InChI Key: BMKGVEHUYFIUJK-UHFFFAOYSA-N
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Description

2,5-Dibromopyridin-4-ol is a chemical compound with the CAS Number: 1033203-55-2 . It has a linear formula of C5H3Br2NO and a molecular weight of 252.89 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,5-Dibromopyridin-4-OL is 1S/C5H3Br2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) . This indicates that the molecule consists of a pyridine ring with bromine atoms at the 2 and 5 positions and a hydroxyl group at the 4 position .


Physical And Chemical Properties Analysis

2,5-Dibromopyridin-4-OL is a solid at room temperature . It has a molecular weight of 252.89 . The storage temperature is room temperature in an inert atmosphere .

Scientific Research Applications

Selective Monolithiation

Monolithiation of 2,5-dibromopyridine has been studied to achieve selective reactions at specific positions of the molecule. The selectivity is influenced by the solvent and concentration used. This process is significant in organic synthesis and the development of specialized chemical compounds (Wang et al., 2000).

Suzuki Cross-Coupling Reactions

2,5-Dibromopyridine undergoes regioselective Suzuki cross-coupling reactions, which are essential in the synthesis of complex organic molecules, particularly in the formation of substituted pyridines that are challenging to prepare otherwise. This is crucial in medicinal chemistry and the development of bioactive compounds (Sicre et al., 2006).

Synthesis of 17β-HSD1 Inhibitor

2,5-Dibromopyridine is used in the synthesis of 17β-HSD1 inhibitors, highlighting its role in the creation of therapeutic agents. The process involves palladium-catalyzed reactions with arylboronic acids, showcasing its applicability in drug development (Zhou et al., 2013).

Preparation of Metal-Complexing Molecular Rods

The compound is instrumental in the synthesis of metal-complexing molecular rods, beneficial in materials science and coordination chemistry. This involves coupling reactions that yield brominated bipyridines and bipyrimidines, which are key intermediates in the formation of these complex structures (Schwab et al., 2002).

Catalytic Applications in Synthesis

2,5-Dibromopyridine is also used in catalytic applications, particularly in the synthesis of various organic compounds. For example, its use in amination reactions catalyzed by palladium complexes is significant for creating aminopyridines, which have extensive applications in organic chemistry and pharmaceuticals (Ji et al., 2003).

Synthesis of Liquid Crystals

It serves as a key building block in synthesizing pyridine-based liquid crystals. These materials have applications in display technologies and other areas where the unique properties of liquid crystals are beneficial (Getmanenko et al., 2006).

Molecular Structure and Vibrational Analysis

Ab initio studies on the molecular structure and vibrational spectra of 2,5-dibromopyridine contribute to a deeper understanding of its physical and chemical properties, which is crucial in material science and the development of new compounds (Koç, 2014).

Coordination Compounds for Catalysis

2,5-Dibromopyridine derivatives are used in the synthesis of coordination compounds like terpyridines. These compounds find applications in various fields, including materials science, biomedicinal chemistry, and organometallic catalysis (Winter et al., 2011).

Safety And Hazards

The safety information for 2,5-Dibromopyridin-4-OL includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

2,5-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGVEHUYFIUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromopyridin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Bolli, C Lescop, M Birker, R de Kanter… - European Journal of …, 2016 - Elsevier
In a previous communication we reported on the discovery of aminopyridine 1 as a potent, selective and orally active S1P 1 receptor agonist. More detailed studies revealed that this …
Number of citations: 14 www.sciencedirect.com

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